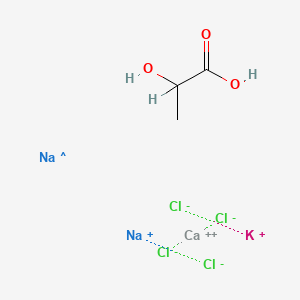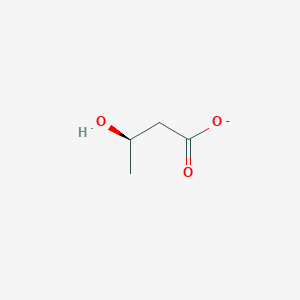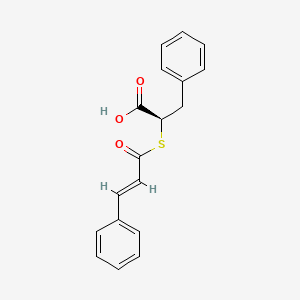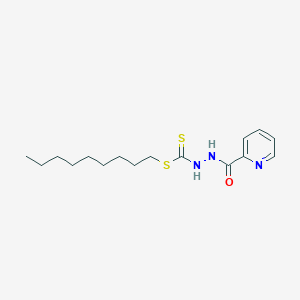![molecular formula C16H20NO3+ B1233866 N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium](/img/structure/B1233866.png)
N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-O-methylnorbelladine(1+) is an organic cation obtained by protonation of the secondary amino group of 4'-O-methylnorbelladine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 4'-O-methylnorbelladine.
Scientific Research Applications
Electrophilic Amination and Acetamidation
The compound has been studied in the context of electrophilic amination and acetamidation processes. Research by Velikorodov et al. (2020) explores the regioselective formation of N-(3-amino-2-hydroxyphenyl)-, N-(4-amino-3-hydroxyphenyl)-, N-(3-amino-4-hydroxyphenyl)-, and N-(3-amino-4-methoxyphenyl)carbamates through reactions involving this compound.
Metabolic Studies and Toxicokinetics
In the field of toxicokinetics and analytical toxicology, research has been conducted on the metabolism and detection of related compounds. Richter et al. (2019) investigated the metabolism of NBOMe derivatives, closely related to N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium, in human hepatocellular carcinoma cells.
Monoamine Oxidase Inhibiting Activity
The compound has been evaluated for its monoamine oxidase inhibiting activity. A study by Ferguson and Keller (1975) found that derivatives of this compound showed varying degrees of monoamine oxidase inhibition, indicating potential relevance in neuropharmacology.
Magnetic Properties in Polymers
In polymer chemistry, derivatives of this compound have been utilized to synthesize poly[bis(4-methoxyphenyl)aminiumacetylene]s with interesting magnetic properties. Murata et al. (2005) explored the synthesis and magnetic properties of these polymers, highlighting their potential in material science.
Estrogenic and Endocrine Activities
Research by Hu and Kupfer (2002) investigated the estrogenic and endocrine activities of compounds structurally similar to N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium. Their findings contribute to understanding the environmental and health impacts of such compounds.
Urinary Excretion and Metabolism
In a clinical context, Smith and Bennett (1958) explored the urinary excretion of metabolites related to this compound, providing insights into its metabolism and potential applications in diagnostics.
properties
Product Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium |
|---|---|
Molecular Formula |
C16H20NO3+ |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)methyl-[2-(4-hydroxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3/p+1 |
InChI Key |
SDLILULALIDNSO-UHFFFAOYSA-O |
SMILES |
COC1=C(C=C(C=C1)C[NH2+]CCC2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH2+]CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)

![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)


